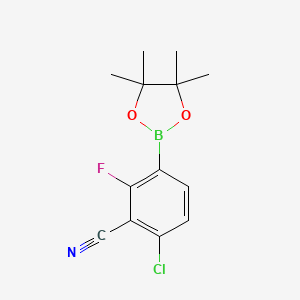![molecular formula C17H19ClN4O5 B13583032 4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride](/img/structure/B13583032.png)
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its role as a functionalized Cereblon ligand, which is crucial in the development of protein degrader building blocks .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride involves multiple steps. One of the primary methods includes the reaction of 4-aminobutyric acid with 2,6-dioxopiperidine-3-carboxylic acid under specific conditions to form the intermediate compound. This intermediate is then reacted with isoindoline-1,3-dione derivatives to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The processes are designed to be efficient and scalable, often involving the use of automated reactors and stringent quality control measures .
化学反应分析
Types of Reactions
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amine and carbonyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and applications .
科学研究应用
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of protein degradation pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific proteins.
Industry: The compound is used in the production of various pharmaceuticals and chemical intermediates
作用机制
The mechanism of action of 4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride involves its role as a Cereblon ligand. It binds to the Cereblon protein, which is part of the E3 ubiquitin ligase complex. This binding leads to the ubiquitination and subsequent degradation of target proteins, thereby modulating various cellular pathways .
相似化合物的比较
Similar Compounds
Thalidomide: Known for its immunomodulatory effects.
Lenalidomide: A derivative of thalidomide with enhanced activity.
Pomalidomide: Another derivative with potent anti-inflammatory and anti-cancer properties
Uniqueness
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride is unique due to its specific binding affinity to Cereblon and its ability to be rapidly conjugated with carboxyl-containing linkers. This makes it a valuable tool in the development of targeted protein degradation therapies .
属性
分子式 |
C17H19ClN4O5 |
|---|---|
分子量 |
394.8 g/mol |
IUPAC 名称 |
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]butanamide;hydrochloride |
InChI |
InChI=1S/C17H18N4O5.ClH/c18-7-1-2-13(22)19-9-3-4-10-11(8-9)17(26)21(16(10)25)12-5-6-14(23)20-15(12)24;/h3-4,8,12H,1-2,5-7,18H2,(H,19,22)(H,20,23,24);1H |
InChI 键 |
BWFWBLNEJLMRAQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


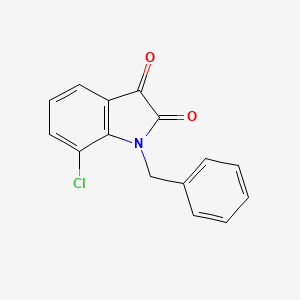
![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B13582961.png)
![1-[1-(4-Bromophenyl)cyclopropyl]piperazine](/img/structure/B13582965.png)
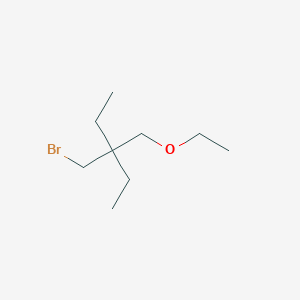
![methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride](/img/structure/B13582982.png)
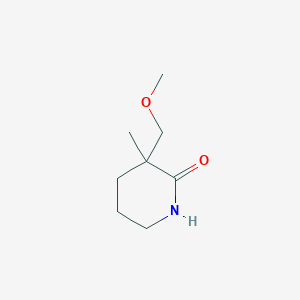
![6-(Methoxymethyl)benzo[d]isoxazol-3-amine](/img/structure/B13582987.png)
![2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13582990.png)
![N-(4-aminobutyl)-2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13582994.png)
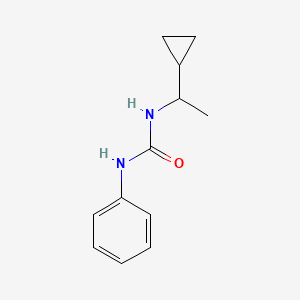
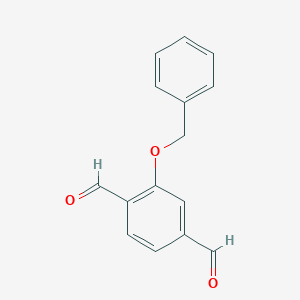

![2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-oldihydrochloride](/img/structure/B13583015.png)
